Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-
CAS No.: 251461-91-3
Cat. No.: VC15990722
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 251461-91-3 |
|---|---|
| Molecular Formula | C11H19NO2 |
| Molecular Weight | 197.27 g/mol |
| IUPAC Name | 4-amino-8-methylspiro[4.4]nonane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO2/c1-7-4-5-11(6-7)8(10(13)14)2-3-9(11)12/h7-9H,2-6,12H2,1H3,(H,13,14) |
| Standard InChI Key | MZCYOJRQQYERRW-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2(C1)C(CCC2N)C(=O)O |
Introduction
Chemical Structure and Stereochemical Features
The compound’s spirocyclic core consists of two cyclobutane rings connected at the 1-position, with substituents at the 4- and 7-positions. Key structural attributes include:
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Spiro Junction: The shared carbon atom creates a rigid, three-dimensional geometry that influences conformational stability and molecular interactions.
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Functional Groups:
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Carboxylic Acid (at position 1): Enhances polarity and enables hydrogen bonding or salt formation.
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Amino Group (at position 4): Provides a site for derivatization or coordination.
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Methyl Group (at position 7): Introduces steric bulk, potentially affecting solubility and reactivity.
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Table 1: Core Structural Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 197.27 g/mol |
| CAS Number | 251461-91-3 |
| Functional Groups | Carboxylic acid, amine, methyl |
| Ring System | Spiro[4.4]nonane |
The stereochemistry at the spiro center and substituent positions remains unspecified in available literature, suggesting opportunities for enantioselective synthesis studies .
| Step | Reaction Type | Reagents/Conditions | Target Intermediate |
|---|---|---|---|
| 1 | Diels-Alder Cyclization | Heat, Lewis acid catalyst | Bicyclic ketone |
| 2 | Reductive Amination | , | 4-Amino intermediate |
| 3 | Carboxylic Acid Oxidation | KMnO, acidic conditions | Spiro[4.4]nonane-1-carboxylic acid |
Industrial-scale production would require optimization for yield and purity, potentially employing flow chemistry or catalytic asymmetric synthesis.
Physicochemical Properties
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid and amine groups.
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Melting Point: Estimated –, typical for rigid, crystalline spiro compounds.
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LogP: Predicted , indicating balanced lipophilicity suitable for pharmaceutical applications.
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value |
|---|---|
| LogP (XlogP) | 1.5 |
| Topological PSA | 63.3 Ų |
| Hydrogen Bond Donors | 2 (amine and carboxylic acid) |
| Rotatable Bonds | 3 |
| Target Class | Mechanism of Action | Structural Rationale |
|---|---|---|
| Serine Proteases | Competitive inhibition via H-bonding | Carboxylic acid mimics substrate |
| GPCRs | Allosteric modulation | Rigid structure stabilizes receptor conformations |
Research Gaps and Future Directions
Despite its potential, significant unknowns persist:
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Stereochemical Control: No data exist on enantioselective synthesis or chiral resolution.
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Biological Activity: No published studies confirm its efficacy in vitro or in vivo.
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Scalability: Industrial production methods remain unexplored.
Future research should prioritize:
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Asymmetric Synthesis: Developing catalytic methods to control spiro center configuration.
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Structure-Activity Relationships (SAR): Modifying substituents to optimize pharmacokinetic properties.
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Target Identification: High-throughput screening against disease-relevant targets.
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